6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-2-methoxybenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the condensation of 6-fluoro-2-methoxybenzaldehyde with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic conditions to form the tetrahydroisoquinoline core.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further explored for their biological activities.
Scientific Research Applications
6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to the presence of both fluorine and methoxy substituents on the tetrahydroisoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKVZKIWAZCDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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